molecular formula C25H27N3O3 B2929465 (1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1903266-22-7

(1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2929465
CAS RN: 1903266-22-7
M. Wt: 417.509
InChI Key: SJJSZISVLSODJR-UHFFFAOYSA-N
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Description

The compound “(1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic molecule. It has been mentioned in the context of the crystal structure of KRAS G12D with compound 36 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. It is part of the crystal structure of KRAS G12D with compound 36 .

Scientific Research Applications

Synthesis of Enamino Ketones and Esters

This compound is utilized in the synthesis of α-halogenated enamino ketones and esters. A solvent-controlled protocol allows for the production of these compounds, which are valuable intermediates in organic synthesis. They can be used to create a variety of heterocyclic structures, which are often found in pharmaceuticals .

Antiepileptic Drug Research

The compound has been identified as a potential broad-spectrum antiepileptic drug. It has shown promising results in various animal seizure models, suggesting its potential use in treating different types of human epilepsy. Moreover, it has displayed a favorable safety margin profile, indicating its suitability for further pharmacological evaluation .

Crystallography and Structural Analysis

In crystallography, the compound serves as a reagent for protecting amino acids during structural analysis. Its properties allow for the stabilization of molecular packing through weak nonclassical hydrogen-bonding interactions, which is crucial for determining the structure of complex molecules .

Synthesis of Fluorescent Probes

The compound is involved in the synthesis of fluorescent probes used in STED (Stimulated Emission Depletion) microscopy. These probes are essential for high-resolution imaging in biological research, allowing scientists to observe cellular processes with great detail .

Solvent-Controllable Reactions

Researchers have developed methods to control reactions involving this compound by altering the solvent. This allows for the selective production of desired products, which is particularly useful in the field of material science for creating specific polymers and coatings .

Pharmacological Studies

The compound’s pharmacological properties are being studied for its potential use in combination therapies. For instance, its interaction with valproic acid has shown synergistic effects against seizures in mice, indicating its potential for add-on therapy in epilepsy treatment .

Future Directions

The compound is part of ongoing research into the treatment of solid tumors with KRAS G12D mutations . This suggests that future directions could involve further development and testing of this compound for therapeutic applications.

properties

IUPAC Name

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-22-13-14-23(30)28(22)21-15-19-11-12-20(16-21)27(19)25(31)26-24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,24H,11-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJSZISVLSODJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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